Cas no 2228581-16-4 (2-2-(morpholin-4-yl)phenylpropanal)

2-2-(Morpholin-4-yl)phenylpropanal is a versatile synthetic intermediate characterized by its morpholine-substituted phenylpropanal structure. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its reactive aldehyde group and the morpholine moiety, which enhances solubility and modulates electronic properties. Its well-defined structure allows for precise functionalization, making it useful in the development of bioactive molecules, ligands, and catalysts. The compound exhibits stability under standard handling conditions, ensuring reliable performance in multi-step synthetic routes. Its compatibility with a range of reaction conditions further underscores its utility in constructing complex heterocyclic frameworks or tailored pharmacophores.
2-2-(morpholin-4-yl)phenylpropanal structure
2228581-16-4 structure
Product Name:2-2-(morpholin-4-yl)phenylpropanal
CAS No:2228581-16-4
MF:C13H17NO2
MW:219.279583692551
CID:6292703
PubChem ID:165646366
Update Time:2025-11-05

2-2-(morpholin-4-yl)phenylpropanal Chemical and Physical Properties

Names and Identifiers

    • 2-2-(morpholin-4-yl)phenylpropanal
    • 2228581-16-4
    • 2-[2-(morpholin-4-yl)phenyl]propanal
    • EN300-1756756
    • Inchi: 1S/C13H17NO2/c1-11(10-15)12-4-2-3-5-13(12)14-6-8-16-9-7-14/h2-5,10-11H,6-9H2,1H3
    • InChI Key: VBDVNQNFELMFQB-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=CC=CC=2C(C=O)C)CC1

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 2-2-(morpholin-4-yl)phenylpropanal

Introduction to 2-2-(morpholin-4-yl)phenylpropanal (CAS No. 2228581-16-4)

2-2-(morpholin-4-yl)phenylpropanal, identified by its CAS number 2228581-16-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of the morpholin-4-yl moiety in its molecular structure suggests a potential for enhanced bioavailability and interaction with biological targets, making it a promising candidate for further exploration.

The chemical structure of 2-2-(morpholin-4-yl)phenylpropanal consists of a phenyl ring substituted with a morpholine group at the 4-position, linked to a propanal moiety. This configuration allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. The compound's aldehyde group (propanal) provides a reactive site for further functionalization, which is crucial in the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the morpholin-4-yl group. Morpholine derivatives are known for their ability to modulate various biological pathways, including neurotransmitter systems and inflammatory responses. The incorporation of this moiety into 2-2-(morpholin-4-yl)phenylpropanal suggests that it may exhibit similar properties, making it a valuable tool for investigating potential therapeutic applications.

One of the most compelling aspects of 2-2-(morpholin-4-yl)phenylpropanal is its potential role in the development of central nervous system (CNS) drugs. The morpholine group is frequently found in compounds that interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This suggests that 2-2-(morpholin-4-yl)phenylpropanal may have applications in treating neurological disorders by modulating these receptor systems.

The compound's aldehyde functionality also opens up possibilities for its use in cross-coupling reactions, which are fundamental in organic synthesis. These reactions can be leveraged to create more complex molecules with enhanced pharmacological activity. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce additional functional groups into the molecule, thereby tailoring its biological properties for specific therapeutic targets.

Recent studies have highlighted the importance of structurally diverse compounds in drug discovery. 2-2-(morpholin-4-yl)phenylpropanal, with its unique combination of functional groups, fits well within this paradigm. Its potential to serve as a scaffold for further derivatization makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics.

The synthesis of 2-2-(morpholin-4-yl)phenylpropanal involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the morpholine ring and the introduction of the propanal moiety. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, can be employed to improve efficiency and scalability.

In conclusion, 2-2-(morpholin-4-yl)phenylpropanal strong>(CAS No. 2228581-16) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various biological systems. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicinal chemistry.

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